molecular formula C18H30O2 B594223 alpha-Linolenic Acid-d5

alpha-Linolenic Acid-d5

Cat. No.: B594223
M. Wt: 283.5 g/mol
InChI Key: DTOSIQBPPRVQHS-HIHMOWEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

ALA-d5 is intended for use as an internal standard for the quantification of ALA by GC- or LC-MS . It is not intended for human or veterinary use .

Biochemical Analysis

Biochemical Properties

Alpha-Linolenic Acid-d5 interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of VLC ω-3 PUFA . The conversion efficiency of this compound is higher than that of alpha-linolenic acid .

Cellular Effects

This compound influences cell function by affecting various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it affects photosynthesis by upregulating differentially expressed genes (CmoDEGs) that affect photosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the conversion of alpha-linolenic acid to JA during chilling responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is an intermediate fatty acid in the biosynthetic pathway from alpha-linolenic acid to VLC ω-3 PUFA .

Preparation Methods

.alpha.-Linolenic Acid-d5 is synthesized through the deuteration of alpha-linolenic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents and solvents. The reaction conditions often include the use of catalysts and controlled environments to ensure the selective incorporation of deuterium .

In industrial production, the synthesis of .alpha.-Linolenic Acid-d5 involves large-scale deuteration processes, which are optimized for high yield and purity. The compound is usually formulated in solvents like methyl acetate for ease of use in analytical applications .

Chemical Reactions Analysis

.alpha.-Linolenic Acid-d5 undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:

    Oxidation: .alpha.-Linolenic Acid-d5 can be oxidized to form various oxidation products, including hydroperoxides and epoxides. Common reagents for oxidation include oxygen, ozone, and peroxides.

    Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: .alpha.-Linolenic Acid-d5 can undergo substitution reactions where functional groups are replaced by other groups. This is often achieved using halogenating agents or other electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

.alpha.-Linolenic Acid-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

.alpha.-Linolenic Acid-d5 stands out due to its isotopic labeling, making it invaluable for precise analytical measurements .

Properties

IUPAC Name

(9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOSIQBPPRVQHS-HIHMOWEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.